molecular formula C13H8Cl3NO2 B1682955 3',5,5'-Trichlorosalicylanilide CAS No. 106480-60-8

3',5,5'-Trichlorosalicylanilide

Cat. No.: B1682955
CAS No.: 106480-60-8
M. Wt: 316.6 g/mol
InChI Key: FJIIZNKTKISOBM-UHFFFAOYSA-N
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Description

TCSA is an inhibitor of fungal morphogenesis, biofilm formation, and host cell invasion.

Scientific Research Applications

Anticancer Research

5-Chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide and its derivatives have been studied for their potential as anticancer agents. One study explored the structure-activity relationship of niclosamide derivatives, including compounds similar to 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide, for developing new anticancer agents. These compounds were tested against various human cancer cells and found to exhibit significant cytotoxicity, highlighting their potential in cancer treatment (Tang et al., 2017).

Antidiabetic Studies

Research has been conducted on derivatives of 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide for antidiabetic properties. A study synthesized a series of derivatives and tested them for in vitro antidiabetic activity. These compounds displayed promising interactions with enzymes involved in diabetes, suggesting a potential role in antidiabetic therapy (Thakral et al., 2020).

Neuroprotection and Cerebral Edema

In the context of neurological disorders, some derivatives of 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide have been investigated for their role in reducing cerebral edema and improving outcomes in central nervous system injuries. A study identified a compound that inhibited aquaporin-4, a key player in cerebral edema, demonstrating its potential therapeutic application in conditions like ischemic stroke (Farr et al., 2019).

Antimicrobial Activity

Research on 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide derivatives has also extended to antimicrobial applications. Studies have shown that these compounds exhibit bactericidal activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential use as antibacterial agents (Zadrazilova et al., 2015).

Properties

IUPAC Name

5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO2/c14-7-1-2-12(18)11(6-7)13(19)17-10-4-8(15)3-9(16)5-10/h1-6,18H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIIZNKTKISOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 5-chlorosalicylic acid and 3,5-dichloroaniline as the raw materials, the same operation as the example 16 gave the title compound.
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Yield
41.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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